

Spectroscopic Analysis of Benzhydrylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzhydrylamine hydrochloride*

Cat. No.: *B1329409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **benzhydrylamine hydrochloride**, a key intermediate in the synthesis of various pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **benzhydrylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	10H	Aromatic protons (C_6H_5) ₂
~5.50	Singlet	1H	Methine proton (-CH)
~8.50 - 9.50 (broad)	Singlet	3H	Ammonium protons (- NH_3^+)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~140 - 145	Quaternary aromatic carbons (ipso-C)
~125 - 130	Aromatic carbons (-CH)
~60	Methine carbon (-CH)

Note: The chemical shifts for the hydrochloride salt, particularly for the protons near the amine group, will be downfield compared to the free amine due to the electron-withdrawing effect of the ammonium group.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3000 - 3200	Strong, Broad	N-H stretch (ammonium salt)
3030	Medium	Aromatic C-H stretch
1600, 1495, 1450	Medium-Strong	Aromatic C=C bending
~1500	Medium	N-H bend (ammonium salt)
700 - 750	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Note: Under typical electron ionization (EI) mass spectrometry conditions, **benzhydrylamine hydrochloride** will be analyzed as the free base, benzhydrylamine.

m/z	Relative Intensity	Assignment
183	Moderate	$[M]^+$ (Molecular ion of benzhydrylamine)
182	Moderate	$[M-H]^+$
167	Strong	$[M-NH_2]^+$ (Loss of amino radical)
106	Base Peak	$[C_7H_5NH]^+$ (Tropylium-like ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra to confirm the chemical structure of **benzhydrylamine hydrochloride**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **benzhydrylamine hydrochloride**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)). The choice of solvent is crucial as the acidic protons of the ammonium group are exchangeable and may not be observed in D₂O.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - 1H NMR:
 - Observe frequency: 400 MHz

- Spectral width: -2 to 12 ppm
- Pulse sequence: Standard single pulse
- Number of scans: 16-64
- Relaxation delay: 1-2 seconds
- ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Spectral width: 0 to 200 ppm
 - Pulse sequence: Proton-decoupled single pulse
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **benzhydrylamine hydrochloride**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):

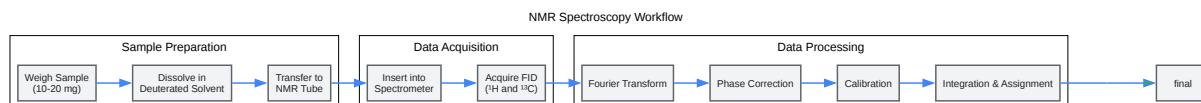
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **benzhydrylamine hydrochloride** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Instrument Parameters:
 - Scan range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.
 - Correlate the observed bands with known functional group frequencies.

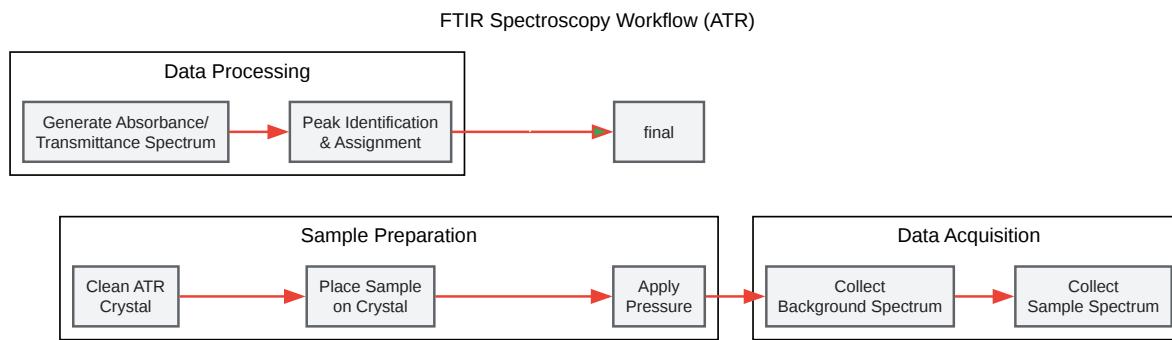
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of benzhydrylamine.

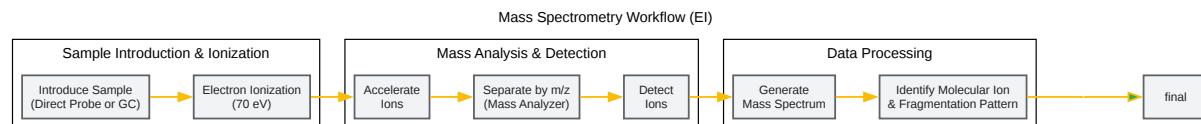
Methodology:


- Sample Introduction:
 - The sample can be introduced via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first dissolved in a volatile

solvent.


- Ionization (Electron Ionization - EI):
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).
- Mass Analysis:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of each ion.
- Data Processing:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of amines is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).

Mandatory Visualizations


The following diagrams illustrate the workflows for the spectroscopic analyses described above.

[Click to download full resolution via product page](#)

NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

FTIR Spectroscopy Workflow (ATR)

[Click to download full resolution via product page](#)

Mass Spectrometry Workflow (EI)

- To cite this document: BenchChem. [Spectroscopic Analysis of Benzhydrylamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329409#spectroscopic-data-of-benzhydrylamine-hydrochloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com